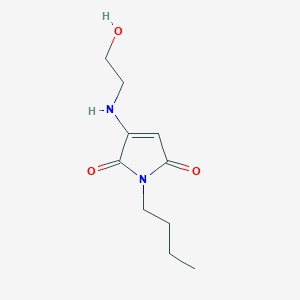
1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a butyl group, a hydroxyethylamino group, and a pyrrole-2,5-dione core
Métodos De Preparación
The synthesis of 1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrole-2,5-dione with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The hydroxyethylamino group plays a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-Butyl-3-((2-hydroxyethyl)amino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound is also a butyl-substituted derivative but belongs to the imidazolium class. It has different chemical properties and applications.
1-Butyl-3-((2-hydroxyethyl)amino)urea: This compound has a similar hydroxyethylamino group but differs in its core structure, leading to different reactivity and applications
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-butyl-3-(2-hydroxyethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H16N2O3/c1-2-3-5-12-9(14)7-8(10(12)15)11-4-6-13/h7,11,13H,2-6H2,1H3 |
Clave InChI |
VSSVKGCOVPJZGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C=C(C1=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



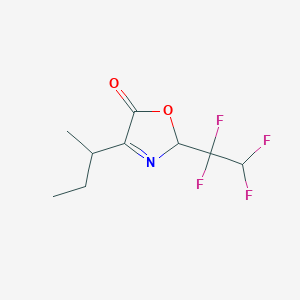


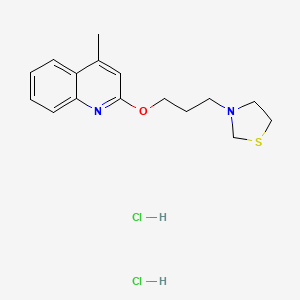

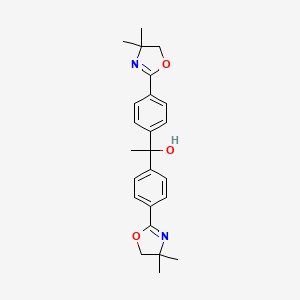

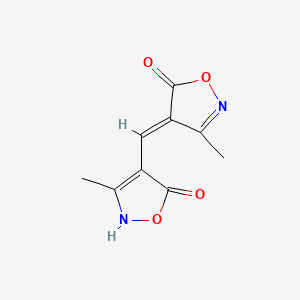
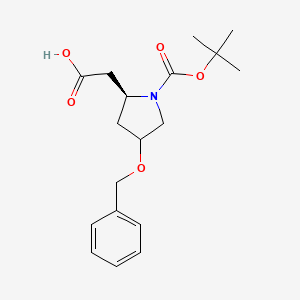
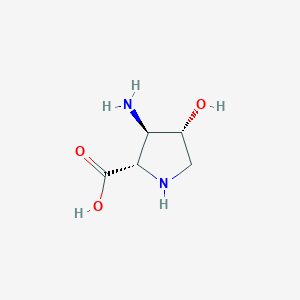
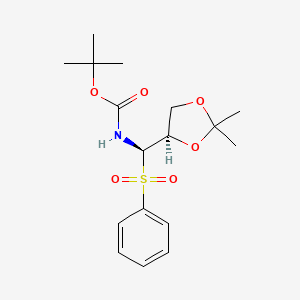
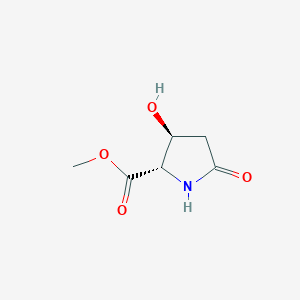
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)
